N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.: 1031596-10-7
Cat. No.: VC5952871
Molecular Formula: C25H20FN5O4
Molecular Weight: 473.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031596-10-7 |
|---|---|
| Molecular Formula | C25H20FN5O4 |
| Molecular Weight | 473.464 |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C25H20FN5O4/c1-34-20-10-7-14(11-21(20)35-2)13-27-24(32)15-8-9-17-19(12-15)31-23(28-25(17)33)22(29-30-31)16-5-3-4-6-18(16)26/h3-12,30H,13H2,1-2H3,(H,27,32) |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)OC |
Introduction
N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound features a unique molecular structure characterized by the presence of a triazole ring fused to a quinazoline moiety, along with various functional groups such as methoxy and carboxamide. Its structural complexity contributes to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Synthesis and Purification
The synthesis of N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide typically involves several key steps, including the formation of the triazole and quinazoline rings. The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as chromatography are often employed for purification.
Synthesis Steps:
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Starting Materials: Readily available organic compounds.
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Reaction Conditions: Temperature, solvent, and reaction time optimization.
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Purification Techniques: Chromatography.
Biological Activity and Potential Applications
This compound is classified under triazoloquinazolines, which are known for their potential pharmacological activities, including anti-cancer and anti-inflammatory properties. The presence of specific substituents on the aromatic rings enhances its biological activity. The mechanism of action involves interaction with biological targets within cells, though specific details on these interactions are not widely documented in the available literature.
Potential Applications:
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Anti-cancer Properties: Potential for inhibiting cancer cell growth.
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Anti-inflammatory Properties: Possible use in treating inflammatory conditions.
Chemical Transformations and Reactivity
N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide can undergo several chemical transformations. The outcomes of these reactions depend significantly on the specific reagents used and the reaction conditions applied. The functional groups present in the compound dictate its reactivity patterns.
Chemical Transformations:
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Dependence on Reagents: Specific reagents influence reaction outcomes.
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Reaction Conditions: Temperature, solvent, and time affect product formation.
Comparison with Similar Compounds
Other compounds in the triazoloquinazoline class exhibit similar structural features and biological activities. For instance, N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide shares a similar triazole-quinazoline structure but with different methoxy positions on the benzyl group . These variations can lead to differences in biological activity and pharmacological properties.
Comparison Table:
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